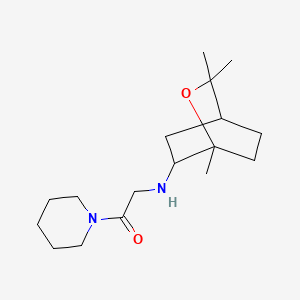
Hexanoic acid, 2-ethyl-, 44-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracont-1-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 2-ethyl-, 44-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracont-1-yl ester is a complex organic compound. It is characterized by a long chain of carbon atoms with multiple ether linkages and a terminal ester group. This compound is notable for its unique structure, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 2-ethyl-, 44-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracont-1-yl ester typically involves esterification reactions. The process begins with the preparation of the hexanoic acid derivative and the corresponding alcohol. The esterification reaction is catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 2-ethyl-, 44-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracont-1-yl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or amines, depending on the nucleophile used.
Scientific Research Applications
Hexanoic acid, 2-ethyl-, 44-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracont-1-yl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexanoic acid, 2-ethyl-, 44-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracont-1-yl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid and alcohol components. These components can then interact with cellular pathways, potentially affecting lipid metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid, ethyl ester: A simpler ester with similar functional groups but a shorter carbon chain.
Hexanoic acid, 2-ethyl-, ethyl ester: Another ester derivative with a similar structure but fewer ether linkages.
Uniqueness
Hexanoic acid, 2-ethyl-, 44-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracont-1-yl ester is unique due to its long carbon chain with multiple ether linkages, which imparts distinct chemical and physical properties. This complexity allows for a wide range of chemical reactions and applications that simpler esters cannot achieve.
Properties
CAS No. |
97862-55-0 |
|---|---|
Molecular Formula |
C38H76O17 |
Molecular Weight |
805.0 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-ethylhexanoate |
InChI |
InChI=1S/C38H76O17/c1-3-5-6-37(4-2)38(40)55-36-35-54-34-33-53-32-31-52-30-29-51-28-27-50-26-25-49-24-23-48-22-21-47-20-19-46-18-17-45-16-15-44-14-13-43-12-11-42-10-9-41-8-7-39/h37,39H,3-36H2,1-2H3 |
InChI Key |
OTPTWIDKFJNKQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


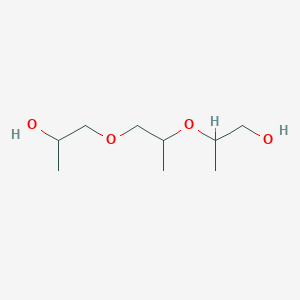
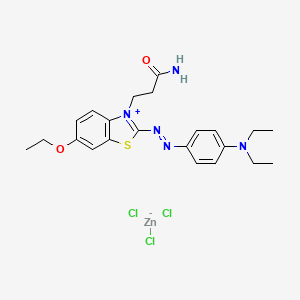



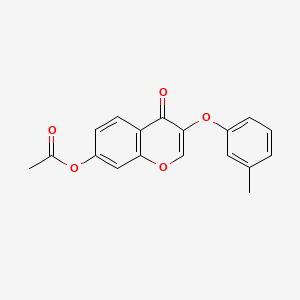

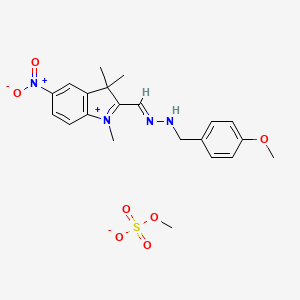

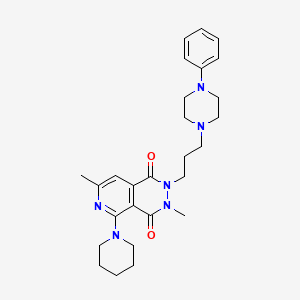
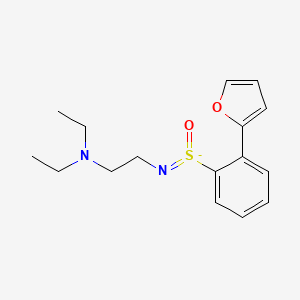
![5,42-diazadodecacyclo[25.18.2.02,22.04,20.06,19.07,16.09,14.024,46.028,41.031,40.033,38.043,47]heptatetraconta-1(45),2,4(20),5,7(16),9,11,13,18,21,23,27,29,31,33,36,38,40,42,46-icosaene-8,15,26,35,44-pentone](/img/structure/B12716189.png)

